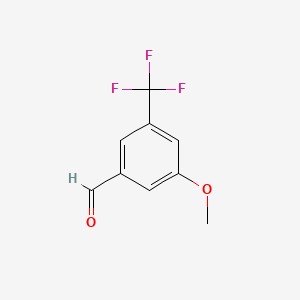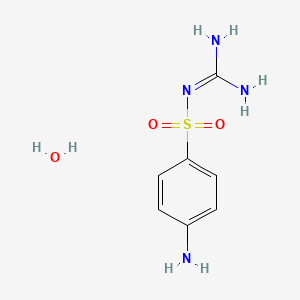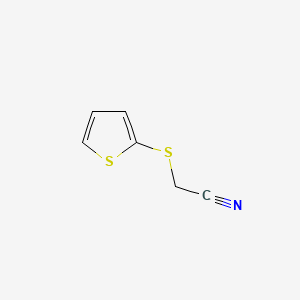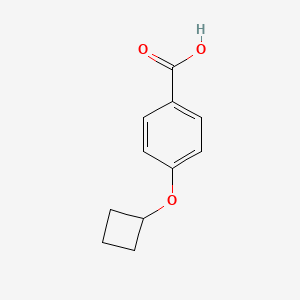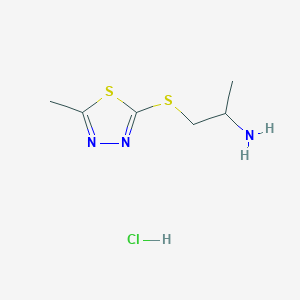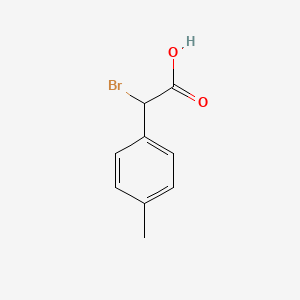
2-Brom-2-(4-Methylphenyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring and a methyl group is attached to the phenyl ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Bromo(4-methylphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of drugs that have potential therapeutic effects, such as anti-inflammatory and analgesic agents.
Industry:
Agrochemicals: It is used in the production of herbicides and pesticides.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
Target of Action
Similar compounds such as 2-bromo-2-phenylacetic acid have been reported to inhibit mammalian collagenase and elastase , which play crucial roles in tissue remodeling and inflammation.
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom is added to phenylacetic acid, creating a derivative with potential biological activity .
Biochemical Pathways
It’s worth noting that brominated phenylacetic acid derivatives can participate in various reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol) and solid physical form suggest it may have reasonable bioavailability .
Result of Action
Similar compounds have been reported to inhibit enzymes like collagenase and elastase, which could potentially lead to anti-inflammatory effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the activity of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylphenylacetic acid: One common method involves the bromination of 4-methylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrially, bromo(4-methylphenyl)acetic acid can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bromo(4-methylphenyl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylphenylacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 4-methylphenylacetic acid derivatives.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 4-methylphenylacetic acid.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylacetic acid: Similar structure but lacks the methyl group.
4-Methylphenylacetic acid: Similar structure but lacks the bromine atom.
Bromoacetic acid: Lacks the phenyl and methyl groups.
Uniqueness:
Bromo(4-methylphenyl)acetic acid: is unique due to the presence of both bromine and methyl groups on the phenylacetic acid backbone. This combination of substituents can influence its reactivity and applications, making it a valuable compound in organic synthesis and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-bromo-2-(4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPMVQRILWFYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616017 |
Source


|
| Record name | Bromo(4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25297-16-9 |
Source


|
| Record name | Bromo(4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


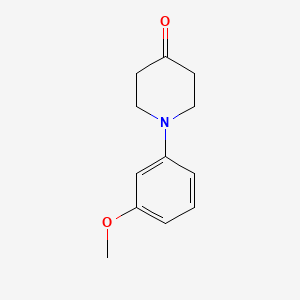
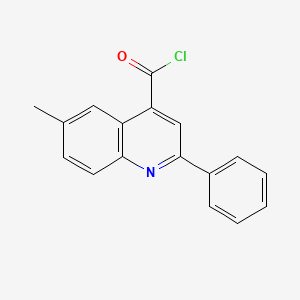
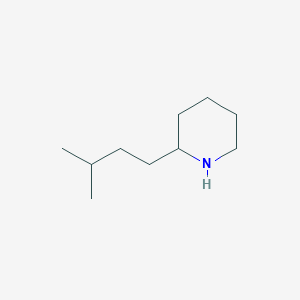
amine](/img/structure/B1359065.png)
